![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a derivative of furan, which is a heterocyclic organic compound that is widely used in the chemical industry. EFCA has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is not well understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
Biochemical and Physiological Effects:
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit low toxicity in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have no significant effect on the viability of various cell lines such as HeLa and HepG2 cells. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to have no significant effect on the body weight and organ weight of mice in acute toxicity studies.
实验室实验的优点和局限性
One of the advantages of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is also relatively easy to synthesize using the method described above. However, one of the limitations of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has the potential to be developed into a new class of antibiotics due to its antibacterial and antifungal activities. Further studies are needed to elucidate the mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid and to optimize its efficacy and bioavailability. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can also be used as a building block in the synthesis of new compounds with potential applications in various fields such as drug discovery and material science.
合成方法
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can be synthesized using various methods, but the most common method involves the reaction between 2-ethylfuran-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain pure 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid.
科学研究应用
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and chemical synthesis. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been used as a building block in the synthesis of various compounds such as peptides and amino acids. In addition, 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential application in the development of new materials such as polymers and coatings.
属性
IUPAC Name |
2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

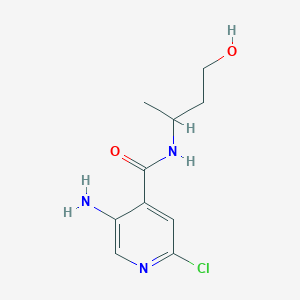

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
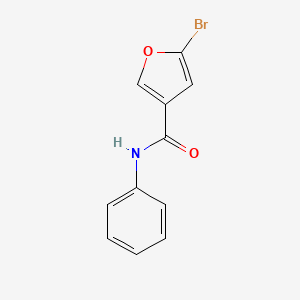
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
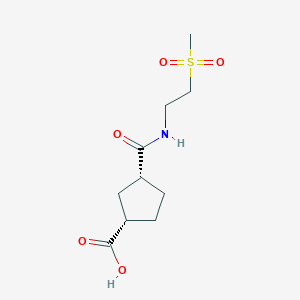
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
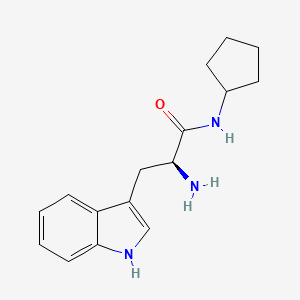
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
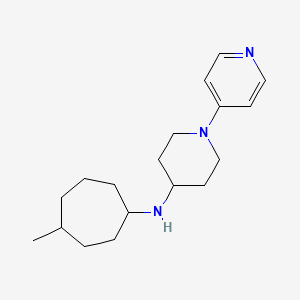
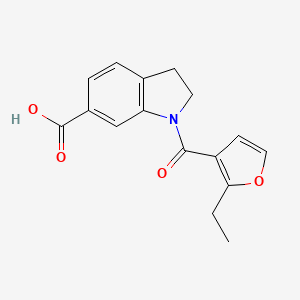

![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)